

Introduction: The Critical Role of Solubility in Drug Development

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Compound of Interest

Compound Name: *2-bromo-N-(1-methyl-3-phenylpropyl)butanamide*

CAS No.: 1119452-41-3

Cat. No.: B1344543


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In the landscape of pharmaceutical research and drug development, the physicochemical properties of a new chemical entity (NCE) are fundamental determinants of its potential therapeutic success. Among these, solubility stands out as a critical parameter, directly influencing a drug's bioavailability and, consequently, its efficacy.^{[1][2][3]} "**2-bromo-N-(1-methyl-3-phenylpropyl)butanamide**" is a complex organic molecule whose therapeutic potential is intrinsically linked to its ability to be effectively absorbed and distributed within a biological system.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of the theoretical and practical aspects of determining the solubility of "**2-bromo-N-(1-methyl-3-phenylpropyl)butanamide**." By synthesizing established scientific principles with actionable experimental protocols, this document aims to equip scientists with the necessary tools and insights to thoroughly characterize this compound's solubility profile, a crucial step in its journey from the laboratory to clinical application.

Molecular and Physicochemical Profile

Understanding the inherent properties of "**2-bromo-N-(1-methyl-3-phenylpropyl)butanamide**" is the first step in predicting and interpreting its solubility behavior. The molecule's structure, featuring a substituted amide, a phenylpropyl group, and a brominated alkyl chain, suggests a significant degree of lipophilicity.

Property	Value / Structure	Source
Chemical Structure	 Chemical Structure	-
CAS Number	1119452-41-3	[4]
Molecular Formula	C ₁₄ H ₂₀ BrNO	Calculated
Molecular Weight	298.22 g/mol	Calculated
Predicted Boiling Point	419.4 ± 38.0 °C	[4]
Predicted Density	1.236 ± 0.06 g/cm ³	[4]
Predicted pKa	13.99 ± 0.46	[4]

The predicted high pKa suggests the amide proton is not readily ionizable under typical physiological pH conditions, indicating that pH-mediated solubility enhancement may be limited unless in highly alkaline environments.

The Theoretical Framework of Solubility

The solubility of a compound is not an absolute value but is dependent on a matrix of environmental factors.[5] A robust understanding of these principles is essential for designing meaningful experiments and accurately interpreting results.

Caption: Key intrinsic and extrinsic factors that influence the solubility of a pharmaceutical compound.

- pH and Ionization: For ionizable compounds, solubility is highly pH-dependent. While the amide in "**2-bromo-N-(1-methyl-3-phenylpropyl)butanamide**" is weakly acidic, significant changes in solubility due to pH are not expected within the physiological range (pH 1-8).

- **Temperature:** Most compounds exhibit endothermic dissolution, meaning solubility increases with temperature.[1] This relationship should be characterized for any comprehensive solubility profile.
- **Polarity:** The "like dissolves like" principle is paramount. The target molecule's significant non-polar regions (phenyl and alkyl chains) suggest higher solubility in organic solvents or lipid-based systems compared to aqueous media.
- **Particle Size and Solid-State Form:** The crystalline form (polymorphism) of a compound can have a profound impact on its thermodynamic solubility. Amorphous forms are generally more soluble than their stable crystalline counterparts. Additionally, reducing particle size increases the surface area, which enhances the dissolution rate, a key factor in kinetic solubility.[1][6]

Experimental Determination of Thermodynamic Solubility

To obtain reliable and definitive solubility data, a validated experimental protocol is required. The shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility due to its robustness and accuracy.[7][8][9]

Principle of the Shake-Flask Method

The method involves adding an excess amount of the solid compound to a specific solvent system and agitating the mixture at a constant temperature until equilibrium is achieved between the undissolved solid and the dissolved solute. The concentration of the solute in the supernatant is then measured, representing the thermodynamic solubility.[8]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask protocol, emphasizing critical quality control steps.



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